molecular formula C19H25F3N2O B2600559 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954020-02-1

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2600559
CAS No.: 954020-02-1
M. Wt: 354.417
InChI Key: OXYUECBQGCCZHV-UHFFFAOYSA-N
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Description

“(1-Cyclopentylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C11H22N2 . It’s used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopentylpiperidin-4-yl)methanamine” consists of a cyclopentyl group attached to a piperidin-4-yl group via a methanamine linkage .


Physical and Chemical Properties Analysis

The molecular weight of “(1-Cyclopentylpiperidin-4-yl)methanamine” is 182.31 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Histone Deacetylase Inhibition

One area of application is in the development of histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule HDAC inhibitor that has shown significant antitumor activity in vivo and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

Cyclization Reactions

Another application is in the study of cyclization reactions, such as the conversion of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding 3,1-benzoxazines, which has implications for synthetic organic chemistry (Kazaryants et al., 2011).

Neuroleptic Activity

Additionally, derivatives of similar compounds have been explored for their neuroleptic activity, indicating potential applications in the treatment of psychosis. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have been designed, synthesized, and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing significant antipsychotic potential (Sumio et al., 1981).

Antimicrobial Activity

Research into N-(cyano(naphthalen-1-yl)methyl)benzamides has uncovered colorimetric sensing of fluoride anions and potential antimicrobial applications, demonstrating the versatility of benzamide derivatives in chemical sensing and antimicrobial strategies (Younes et al., 2020).

Safety and Hazards

This compound is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Specific hazard statements were not available in the sources I found.

Mechanism of Action

    Target of action

    Benzamides and piperidines are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific structure and functional groups.

    Mode of action

    The interaction of benzamides and piperidines with their targets often involves binding to a specific site on the target, which can modulate the target’s activity . The exact mode of action of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be determined through experimental studies.

    Biochemical pathways

    Benzamides and piperidines can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would be related to its specific target(s).

    Pharmacokinetics

    The ADME properties of benzamides and piperidines can vary widely, depending on their specific structures . The pharmacokinetics of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be studied experimentally.

    Result of action

    The molecular and cellular effects of benzamides and piperidines can include changes in enzyme activity, receptor signaling, and ion channel function . The specific effects of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific target(s) and mode of action.

    Action environment

    Environmental factors can influence the action, efficacy, and stability of benzamides and piperidines . The influence of environmental factors on “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be determined through experimental studies.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O/c20-19(21,22)16-5-3-4-15(12-16)18(25)23-13-14-8-10-24(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYUECBQGCCZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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